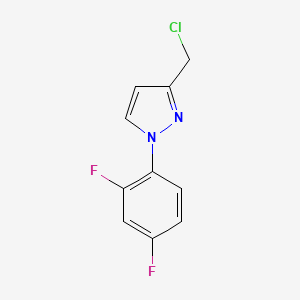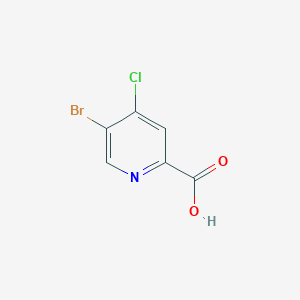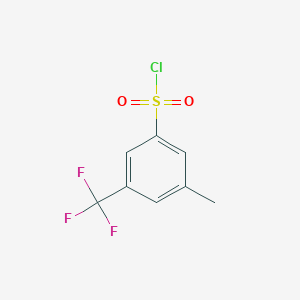
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Overview
Description
“3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chloromethyl group at the 3rd position and a 2,4-difluorophenyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The chloromethyl group would be attached to one carbon of the pyrazole ring, and the 2,4-difluorophenyl group would be attached to another carbon .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring, the electron-donating methyl group, and the presence of the pyrazole ring. Fluorine atoms are highly electronegative, which could make the compound susceptible to nucleophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative fluorine atoms could increase its polarity, potentially affecting its solubility and boiling point .
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Fluorinated Pyrazoles : A synthetic strategy for new 3-amino-4-fluoropyrazoles was developed, utilizing 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) for monofluorination. This method is significant for producing functionalized pyrazoles as building blocks in medicinal chemistry (Surmont et al., 2011).
Annular Tautomerism of NH-Pyrazoles : Research on NH-pyrazoles revealed insights into their structure, including tautomerism in solution and the solid state. The study provides a deep understanding of the structural dynamics of these compounds, which is crucial for their application in various fields (Cornago et al., 2009).
Synthesis of Pyrazoles with Functionalized Substituents : A method for synthesizing pyrazoles with various substituents was developed. This research is pivotal for creating specialized pyrazole compounds with potential applications in chemistry and biology (Grotjahn et al., 2002).
Photophysical and Chemical Properties
Heteroleptic Cyclometalated Iridium(III) Complexes : The study explored the blue phosphorescence of Ir(III) metal complexes at room temperature. This research is crucial for developing new materials for optoelectronic applications (Yang et al., 2005).
Antioxidant and Antimicrobial Activity : Novel pyrazole derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. This research highlights the potential of pyrazole compounds in pharmaceutical applications (Bonacorso et al., 2015).
Photolysis of Pyrazolines : A study on the photolysis of pyrazolines revealed potential pathways to diradicals, important for understanding the photochemical behavior of these compounds (Andrews & Day, 1968).
Molecular Structure and Docking Studies
Structural Elucidation of Pyrazole Derivatives : Research on the molecular structure of pyrazole derivatives, including docking and spectroscopic studies, is essential for designing compounds with specific biological activities (Jayasudha et al., 2020).
Synthesis and Crystal Structures of N-Substituted Pyrazolines : This study provided insights into the synthesis and structural characterization of pyrazolines, contributing to the field of molecular chemistry (Loh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(chloromethyl)-1-(2,4-difluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-2-1-7(12)5-9(10)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXWYJYSFWQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)





![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)

![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)


